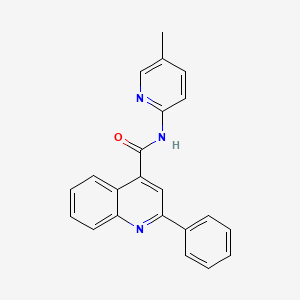![molecular formula C26H23N3O2S B11155548 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol](/img/structure/B11155548.png)
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol is a complex organic compound featuring a combination of thiazole, pyrazole, and phenol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-methyl-1,3-thiazole, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.
Pyrazole Formation: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The thiazole and pyrazole rings are then coupled using cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired intermediate.
Final Assembly: The intermediate is then reacted with 1-naphthylmethoxyphenol under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: フェノール基は、酸化されてキノンを形成することができます。
還元: 存在する場合、ニトロ基はアミンに還元することができます。
置換: フェノール環では、特に水酸基に対してオルト位とパラ位で、求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: パラジウム炭素 (Pd/C) を用いた触媒的加水素化または水素化ホウ素ナトリウム (NaBH₄) を用いた化学的還元。
置換: ルイス酸触媒の存在下で、臭素 (Br₂) を用いたハロゲン化または塩素 (Cl₂) を用いた塩素化。
主要な生成物
酸化: キノンの生成。
還元: アミンの生成。
置換: ハロゲン化フェノールの生成。
4. 科学研究の応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用することができます。そのユニークな構造により、様々な官能基化反応が可能となり、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究では、この化合物の誘導体は、抗菌、抗真菌、または抗がん特性などの興味深い生物活性を持つ可能性があります。これらの活性は、in vitro および in vivo 研究によって調べることができます。
医学
潜在的な医学的応用には、特定の酵素や受容体を標的とした新薬の開発が含まれます。チアゾールとピラゾール部分は、薬理学的活性で知られており、創薬に活用することができます。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用することができます。その構造的特徴は、熱安定性や耐薬品性などの望ましい特性を与える可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The thiazole and pyrazole moieties are known for their pharmacological activities, which can be harnessed in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or chemical resistance.
作用機序
4-エチル-2-[4-(4-メチル-1,3-チアゾール-2-イル)-1H-ピラゾール-3-イル]-5-(1-ナフチルメトキシ)フェノールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に相互作用し、その活性を調節する可能性があります。チアゾール環とピラゾール環は、水素結合、π-πスタッキング、およびその他の生物学的巨大分子との相互作用に関与し、その機能に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
4-エチル-2-メチルチアゾール: 潜在的な生物活性を持つ、より単純なチアゾール誘導体。
1-ナフチルメトキシフェノール: 有機合成に用いられるフェノール誘導体。
4-メチル-1,3-チアゾール: 様々な化学反応に用いられる基本的なチアゾール化合物。
独自性
4-エチル-2-[4-(4-メチル-1,3-チアゾール-2-イル)-1H-ピラゾール-3-イル]-5-(1-ナフチルメトキシ)フェノールの独自性は、チアゾール、ピラゾール、およびフェノール部分を組み合わせた多機能構造にあります。この組み合わせにより、幅広い化学反応性と潜在的な生物活性を実現し、科学研究および工業応用において貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-ethyl-2-methylthiazole: A simpler thiazole derivative with potential biological activity.
1-naphthylmethoxyphenol: A phenol derivative with applications in organic synthesis.
4-methyl-1,3-thiazole: A basic thiazole compound used in various chemical reactions.
Uniqueness
The uniqueness of 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-(1-naphthylmethoxy)phenol lies in its multi-functional structure, combining thiazole, pyrazole, and phenol moieties. This combination provides a wide range of chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C26H23N3O2S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-(naphthalen-1-ylmethoxy)phenol |
InChI |
InChI=1S/C26H23N3O2S/c1-3-17-11-21(25-22(13-27-29-25)26-28-16(2)15-32-26)23(30)12-24(17)31-14-19-9-6-8-18-7-4-5-10-20(18)19/h4-13,15,30H,3,14H2,1-2H3,(H,27,29) |
InChIキー |
PXDUQNKWVKYHPY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC3=CC=CC=C32)O)C4=C(C=NN4)C5=NC(=CS5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11155472.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11155478.png)
![1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11155484.png)
![ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155485.png)
![N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)

![3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155488.png)
![7'-[(4-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11155498.png)
![9-[(2-chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11155501.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11155505.png)
![benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155515.png)
![7-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B11155528.png)
![3,6-dichloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11155538.png)
